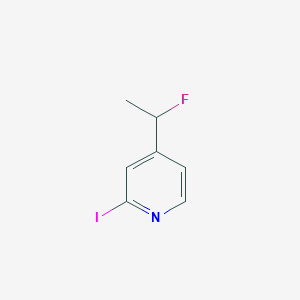
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers is a chemical compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydroxymethylation of 6-methyl-1,4-dioxane using formaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the addition of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous processes to ensure high yield and purity. One such method includes the dehydration of ethylene glycol or polyethylene glycol in the presence of a sulfuric acid catalyst at elevated temperatures . This process is optimized to minimize by-products and maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetyl chloride (CH3COCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s reactivity and ability to undergo various chemical transformations make it a versatile tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A precursor to 2,3-dimethylene-1,4-dioxane used in cycloaddition reactions.
3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones: Reacts with acetyl chloride to form substituted dioxanes.
Uniqueness
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its hydroxymethyl group allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(6-methyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3 |
InChI Key |
VXKDGQGSMQLTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8447356.png)

![2-Amino-4-benzyloxypyrrolo[3,2-d]pyrimidine](/img/structure/B8447368.png)








